This compound is classified as a triazolo-pyrazine derivative, which indicates its structural characteristics involving both triazole and pyrazine rings. It has been noted in various patent applications and scientific literature as a potential therapeutic agent targeting receptor tyrosine kinases, specifically the AXL receptor, which plays a significant role in tumor progression and metastasis .
The synthesis of N-(3,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves several steps:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular formula for N-(3,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is C22H21N5O3S.
The compound's 3D structure can be visualized using software that models molecular geometry based on atomic interactions and bonding .
N-(3,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound for further studies or enhancing its pharmacological properties .
The mechanism of action for N-(3,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide primarily revolves around its ability to inhibit AXL receptor tyrosine kinase activity.
Experimental data from cell-based assays demonstrate its efficacy in reducing tumor growth in various cancer models .
N-(3,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide has several potential applications:
Ongoing research continues to explore its efficacy and safety profiles in clinical settings .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4